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Compound of Interest

Compound Name: N-(4-Methoxyphenyl)maleimide

Cat. No.: B093332 Get Quote

CAS Number: 1081-17-0

This technical guide provides an in-depth overview of N-(4-Methoxyphenyl)maleimide, a

versatile molecule with applications in polymer chemistry, bioconjugation, and potentially in

drug discovery. This document is intended for researchers, scientists, and drug development

professionals, offering detailed experimental protocols and insights into its chemical properties

and biological applications.

Chemical and Physical Properties
N-(4-Methoxyphenyl)maleimide is a solid, off-white to yellow compound. Its core structure

consists of a maleimide ring attached to a 4-methoxyphenyl group. The electron-withdrawing

nature of the maleimide ring makes the double bond susceptible to nucleophilic attack, a key

feature for its utility in bioconjugation.

Property Value Reference

CAS Number 1081-17-0 [1][2][3]

Molecular Formula C₁₁H₉NO₃ [2][3]

Molecular Weight 203.19 g/mol [1][2][3]

Appearance Off-white to yellow solid

Purity Typically ≥98% [1]
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Synthesis of N-(4-Methoxyphenyl)maleimide
N-(4-Methoxyphenyl)maleimide can be synthesized through a two-step process involving the

reaction of p-anisidine with maleic anhydride to form the corresponding maleamic acid,

followed by cyclodehydration.

Experimental Protocol: Synthesis of N-(4-
Methoxyphenyl)maleimide[4]
Step 1: Synthesis of N-(4-Methoxyphenyl)maleamic acid

In a round-bottom flask, dissolve p-anisidine in a suitable solvent such as N,N-

dimethylformamide (DMF).

Slowly add an equimolar amount of maleic anhydride to the solution while stirring at room

temperature (25°C).

Continue stirring the reaction mixture for three hours.

Pour the reaction solution into crushed ice to precipitate the N-(4-Methoxyphenyl)maleamic

acid.

Filter the yellow solid precipitate and dry it under a vacuum.

The crude product can be recrystallized from methanol to obtain the pure p-anisylmaleamic

acid.

Step 2: Cyclodehydration to N-(4-Methoxyphenyl)maleimide

Treat the synthesized p-anisylmaleamic acid with a dehydrating agent. A mixture of

concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) is effective.

Stir the solution for three hours at 50°C.

Pour the reaction mixture into crushed ice or cold water to precipitate the N-(4-
Methoxyphenyl)maleimide.
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Filter the resulting green solid precipitate, wash it with water, and dry it to obtain the final

product.

p-Anisidine

DMF, 25°C, 3h

Maleic Anhydride

N-(4-Methoxyphenyl)maleamic Acid conc. H₂SO₄, P₂O₅, 50°C, 3h N-(4-Methoxyphenyl)maleimide
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Synthesis of N-(4-Methoxyphenyl)maleimide.

Biological Applications and Potential Mechanisms
of Action
The primary biological application of N-(4-Methoxyphenyl)maleimide stems from the high

reactivity of its maleimide group towards thiol groups, particularly the cysteine residues in

proteins. This specific reaction, a Michael addition, forms a stable covalent thioether bond,

making it an excellent tool for bioconjugation.

Bioconjugation
N-(4-Methoxyphenyl)maleimide can be used to label proteins, peptides, and other

biomolecules containing free cysteine residues with various tags for detection, purification, or

therapeutic purposes.

Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer, such as

phosphate-buffered saline (PBS) at a pH between 6.5 and 7.5. If the peptide contains

disulfide bonds, reduce them first using a reducing agent like TCEP (tris(2-

carboxyethyl)phosphine).

Maleimide Solution: Prepare a stock solution of N-(4-Methoxyphenyl)maleimide in an

organic solvent like DMF or DMSO.
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Conjugation Reaction: Add the maleimide solution to the peptide solution. A molar excess of

the maleimide (typically 10-20 fold) is used to ensure complete reaction with the thiol groups.

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at

4°C.

Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as β-

mercaptoethanol or L-cysteine.

Purification: Purify the resulting conjugate using methods like dialysis, size-exclusion

chromatography, or HPLC to remove excess reagents.

Cysteine-containing
Peptide

PBS (pH 6.5-7.5)

N-(4-Methoxyphenyl)maleimide

Michael Addition Reaction Peptide-Maleimide
Conjugate Purification
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General workflow for bioconjugation.

Cytotoxicity and Potential as an Anticancer Agent
Derivatives of N-phenylmaleimide have demonstrated cytotoxic effects against various cancer

cell lines. While specific data for N-(4-Methoxyphenyl)maleimide is limited, its structural

similarity suggests potential anticancer activity. The cytotoxicity is likely mediated through the

covalent modification of essential cellular proteins, leading to the disruption of critical cellular

processes and induction of apoptosis.

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with varying concentrations of N-(4-
Methoxyphenyl)maleimide dissolved in a suitable solvent (e.g., DMSO, ensuring the final

solvent concentration is non-toxic to the cells). Include a vehicle control (solvent only).
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Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72

hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO

or a specialized solubilizing buffer).

Absorbance Measurement: Measure the absorbance of the purple solution using a

microplate reader at a wavelength of approximately 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%).

Potential Signaling Pathway Modulation
The electrophilic nature of the maleimide moiety suggests that N-(4-
Methoxyphenyl)maleimide could interact with and modulate key cellular signaling pathways

involved in oxidative stress and inflammation. Based on studies of related compounds, the

following pathways are plausible targets:

Studies have shown that N-phenylmaleimide derivatives can increase the activity of

myeloperoxidase (MPO), an enzyme predominantly found in neutrophils.[4] MPO plays a role in

the inflammatory response by producing hypochlorous acid, a potent oxidizing agent. Activation

of MPO can lead to increased oxidative stress within cells.
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Potential MPO-mediated oxidative stress pathway.

Kelch-like ECH-associated protein 1 (Keap1) is a critical regulator of the Nrf2 transcription

factor, which controls the expression of numerous antioxidant and cytoprotective genes. Keap1

contains reactive cysteine residues that can be covalently modified by electrophiles.[5][6][7][8]

[9] Such modification leads to the dissociation of Nrf2, allowing it to translocate to the nucleus

and activate the antioxidant response element (ARE), thereby upregulating protective genes.

Given its electrophilic nature, N-(4-Methoxyphenyl)maleimide is a candidate for Keap1

modification.
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Hypothesized activation of the Nrf2 pathway.
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Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a vital

role in maintaining cellular redox balance. TrxR contains a reactive selenocysteine residue in its

active site that is susceptible to inhibition by electrophilic compounds.[10][11][12][13][14]

Inhibition of TrxR can lead to an accumulation of oxidized thioredoxin, resulting in increased

oxidative stress and induction of apoptosis. N-aryl maleimides have been identified as potential

inhibitors of this enzyme.
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Potential inhibition of the Thioredoxin system.

Conclusion
N-(4-Methoxyphenyl)maleimide is a valuable reagent with established applications in polymer

science and bioconjugation. Its inherent reactivity towards thiols makes it a powerful tool for the

site-specific modification of proteins and peptides. Furthermore, its electrophilic character

suggests potential for the modulation of key cellular signaling pathways involved in oxidative

stress and cell fate decisions. The experimental protocols and hypothesized mechanisms of

action presented in this guide provide a solid foundation for researchers to explore the full
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potential of N-(4-Methoxyphenyl)maleimide in their respective fields. Further investigation into

its specific biological targets and signaling effects is warranted to fully elucidate its potential in

drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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